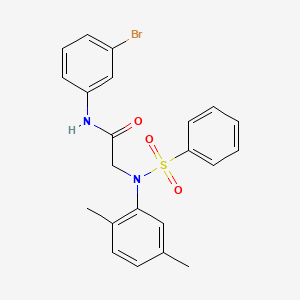![molecular formula C14H9IN2O2S B6127458 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6127458.png)
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PPARγ agonist and has been extensively studied for its anti-inflammatory and antidiabetic properties. In
Mecanismo De Acción
The mechanism of action of 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves the activation of PPARγ receptors. PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, which results in improved insulin sensitivity. The compound also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound improves insulin sensitivity, which makes it a promising candidate for the treatment of diabetes and obesity. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. The compound has been shown to inhibit the proliferation of cancer cells, making it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one in lab experiments include its potent PPARγ agonist activity, anti-inflammatory properties, and ability to inhibit cancer cell proliferation. However, the compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. One potential direction is the development of more potent and selective PPARγ agonists. Another direction is the study of the compound's potential therapeutic applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. The compound's anti-inflammatory properties also make it a promising candidate for the treatment of inflammatory bowel disease. Further studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves the condensation reaction between 5-(4-iodophenyl)-2-furfural and thiosemicarbazide in the presence of ethanol. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent PPARγ agonist, which makes it a promising candidate for the treatment of various diseases, including diabetes, obesity, and cancer. The compound has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFSWRBQYZOMG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6127377.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127422.png)
![8-[(3-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6127428.png)

![N-benzyl-N-methyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6127444.png)
![4-({5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6127449.png)

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)

![7-(2,3-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6127474.png)
